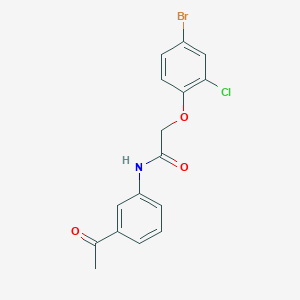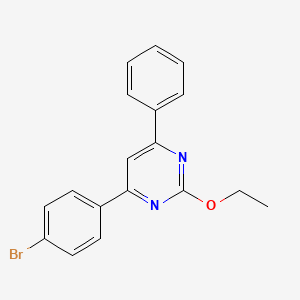![molecular formula C22H21ClN2O3 B3555283 N-[3-(butyrylamino)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide](/img/structure/B3555283.png)
N-[3-(butyrylamino)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide
Overview
Description
N-[3-(butyrylamino)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer, autoimmune diseases, and inflammatory disorders. This compound belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of certain enzymes that are involved in cell signaling pathways. In
Mechanism of Action
N-[3-(butyrylamino)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide works by selectively inhibiting the activity of certain kinases, such as BTK, ITK, and TEC, that are involved in cell signaling pathways that regulate cell growth, differentiation, and survival. By blocking the activity of these kinases, this compound can disrupt the signaling pathways that are critical for the growth and survival of cancer cells, immune cells, and inflammatory cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, such as inhibition of cell proliferation, induction of apoptosis, suppression of immune cell activation, and reduction of pro-inflammatory cytokine production. These effects are mediated by the selective inhibition of specific kinases that are involved in these processes.
Advantages and Limitations for Lab Experiments
The advantages of using N-[3-(butyrylamino)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide in lab experiments include its high selectivity for specific kinases, its potency in inhibiting kinase activity, and its ability to penetrate cell membranes and reach intracellular targets. However, the limitations of using this compound in lab experiments include its potential toxicity to normal cells, its limited solubility in water, and its potential to interact with other drugs or compounds.
Future Directions
There are several future directions for the development and application of N-[3-(butyrylamino)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide. These include the identification of new targets for this compound, the optimization of its pharmacokinetic and pharmacodynamic properties, the development of new formulations for improved solubility and bioavailability, and the evaluation of its efficacy and safety in clinical trials for various diseases. Additionally, the combination of this compound with other drugs or compounds may enhance its therapeutic potential and reduce its limitations.
Scientific Research Applications
N-[3-(butyrylamino)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in various diseases. In cancer, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific kinases that are involved in tumor progression. In autoimmune diseases, this compound has been shown to suppress the activity of immune cells that are responsible for causing inflammation and tissue damage. In inflammatory disorders, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.
properties
IUPAC Name |
N-[3-(butanoylamino)phenyl]-5-(3-chloro-2-methylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3/c1-3-6-21(26)24-15-7-4-8-16(13-15)25-22(27)20-12-11-19(28-20)17-9-5-10-18(23)14(17)2/h4-5,7-13H,3,6H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNOLMBRUGLWOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-(aminocarbonyl)-2-{[(4-bromophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3555200.png)
![N-[2-benzoyl-1-(4-bromophenyl)-4-cyano-5-methyl-1H-pyrrol-3-yl]acetamide](/img/structure/B3555233.png)

![methyl 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate](/img/structure/B3555243.png)

![2-[(4-methyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3555258.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B3555264.png)

![N-(3,4-dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3555273.png)
![N-{4-[(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B3555278.png)
![N-{4-[(3,4,5-trimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3555295.png)
![ethyl 4-(5-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B3555298.png)
![4-{5-[(7-bromo-3-oxo[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3555306.png)
![ethyl (4-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B3555313.png)